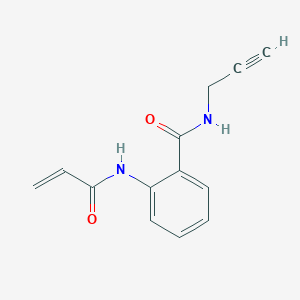

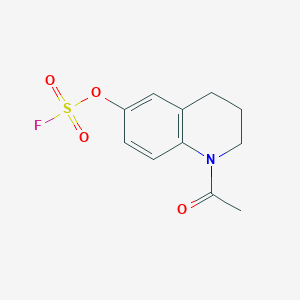

![molecular formula C17H18N4O4S B2756307 N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021025-98-8](/img/structure/B2756307.png)

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a chemical compound with the molecular formula C16H15N3O2S . It exhibits a triclinic crystal structure with the following parameters: a = 5.2111 Å , b = 10.843 Å , c = 13.681 Å , α = 79.769° , β = 86.485° , and γ = 86.080° . The unit cell volume is 758.0 ų , and the space group is P1¯ (no. 2) .

Synthesis Analysis

The synthesis of N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves several steps. It begins with the reaction of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-amine) with 4-acetamidobenzene-1-sulfonyl chloride in the presence of aqueous Na2CO3 solution to yield N-(2,3-dihydrobenzo[b][1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide . Further reactions with alkyl/aralkyl halides in DMF and lithium hydride as a base lead to the final product .

Molecular Structure Analysis

The overall conformation of the molecule is determined by torsion angles such as C3—C2—C1—C10 . The crystal structure reveals the arrangement of atoms and bonds within the compound, providing insights into its stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activities

Compounds related to benzodioxin and pyridazin derivatives have been synthesized and evaluated for their antioxidant activities. For instance, Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and found these compounds to possess moderate to significant radical scavenging activity, suggesting potential applications in designing biologically active compounds with antioxidant properties Ahmad et al., 2012.

Synthesis of Novel Heterocyclic Compounds

Abu‐Hashem et al. (2020) reported on the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds demonstrated significant inhibition of COX-2 selectivity and had potent analgesic and anti-inflammatory activities Abu‐Hashem et al., 2020.

Antimicrobial Evaluation

Bhuiyan et al. (2006) explored the synthesis of new thienopyrimidine derivatives and their antimicrobial evaluation, indicating that certain synthesized compounds exhibited pronounced antimicrobial activity. This highlights the potential use of such derivatives in developing new antimicrobial agents Bhuiyan et al., 2006.

Radical Scavenging Compounds

Chernov'yants et al. (2016) discussed thioamides as radical scavenging compounds and proposed methods for screening antioxidant activity and detection. This study provides insights into the evaluation of antioxidant activities of thioamide derivatives, suggesting their potential application in intercepting free radicals Chernov'yants et al., 2016.

Eigenschaften

IUPAC Name |

N-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S/c1-2-15(22)19-14-5-6-17(21-20-14)26-10-16(23)18-11-3-4-12-13(9-11)25-8-7-24-12/h3-6,9H,2,7-8,10H2,1H3,(H,18,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYCEWPQKJMDDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2756230.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756237.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B2756238.png)

![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2756239.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2756241.png)

![[(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2756244.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2756247.png)